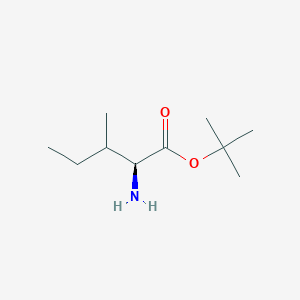
Tert-butyl (2S,3S)-2-amino-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine t-butyl ester: is a derivative of the essential amino acid L-isoleucine. It is commonly used in organic synthesis and as an intermediate in the pharmaceutical industry. The compound is known for its stability and solubility, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Isoleucine t-butyl ester can be synthesized through the esterification of L-isoleucine with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of L-isoleucine t-butyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: L-Isoleucine t-butyl ester undergoes various chemical reactions, including:
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Hydrolysis: L-Isoleucine and tert-butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
L-Isoleucine t-butyl ester has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Industry: Serves as an intermediate in the production of various drugs.
Agrochemicals: Utilized in the synthesis of agrochemical compounds.
Dyestuffs: Acts as a precursor in the production of dyes.
Mechanism of Action
The mechanism of action of L-isoleucine t-butyl ester primarily involves its role as a precursor or intermediate in chemical reactions. It participates in esterification, hydrolysis, and transesterification reactions, facilitating the formation of various products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
- L-Isoleucine methyl ester
- L-Isoleucine ethyl ester
- L-Isoleucine propyl ester
- L-Isoleucine butyl ester
Comparison: L-Isoleucine t-butyl ester is unique due to its stability and solubility compared to other esters of L-isoleucine. The tert-butyl group provides steric hindrance, making it less prone to hydrolysis and more stable under various conditions. This stability makes it a preferred choice in many synthetic applications .
Properties
CAS No. |
16874-08-1 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8-/m0/s1 |
InChI Key |
DRWKBZREIMLHDX-YUMQZZPRSA-N |
SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
Key on ui other cas no. |
16874-08-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















